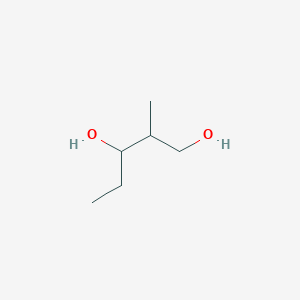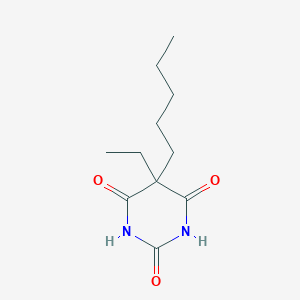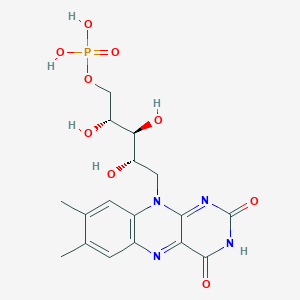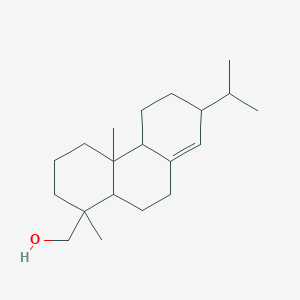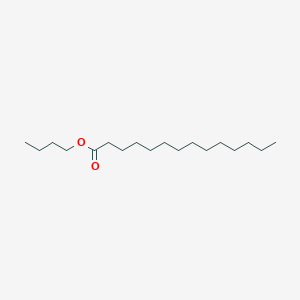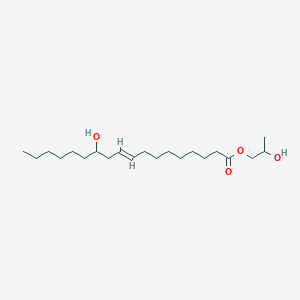
2-Hydroxypropyl ricinoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxypropyl ricinoleate (HPR) is a derivative of castor oil, which is a natural plant oil obtained from the seeds of the Ricinus communis plant. HPR is a non-ionic surfactant that is widely used as an emulsifier, solubilizer, and lubricant in various industrial applications. In recent years, HPR has gained significant attention in scientific research due to its potential use in drug delivery systems, cosmetics, and other biomedical applications.
作用机制
The mechanism of action of 2-Hydroxypropyl ricinoleate is not fully understood. However, it is believed that 2-Hydroxypropyl ricinoleate acts as a permeation enhancer, facilitating the transport of drugs across biological membranes. 2-Hydroxypropyl ricinoleate may also interact with cell membranes and alter their physical properties, leading to increased drug uptake.
生化和生理效应
2-Hydroxypropyl ricinoleate has been shown to be biocompatible and non-toxic, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that 2-Hydroxypropyl ricinoleate can enhance the cytotoxicity of anticancer drugs in cancer cells. 2-Hydroxypropyl ricinoleate has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 2-Hydroxypropyl ricinoleate is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This can lead to improved therapeutic efficacy and reduced side effects. 2-Hydroxypropyl ricinoleate is also biocompatible and non-toxic, making it a safe option for biomedical applications. However, 2-Hydroxypropyl ricinoleate may have limitations in terms of stability and shelf life, which can affect its effectiveness in drug delivery systems.
未来方向
There are several potential future directions for research on 2-Hydroxypropyl ricinoleate. One area of interest is the development of 2-Hydroxypropyl ricinoleate-based drug delivery systems for the treatment of cancer and other diseases. Another area of focus is the use of 2-Hydroxypropyl ricinoleate in the formulation of cosmetics and personal care products. Additionally, further studies are needed to elucidate the mechanism of action of 2-Hydroxypropyl ricinoleate and its potential side effects in vivo. Overall, 2-Hydroxypropyl ricinoleate has shown significant promise in various scientific research applications and is a promising candidate for further investigation.
合成方法
2-Hydroxypropyl ricinoleate is synthesized by the reaction of castor oil with propylene oxide in the presence of a catalyst. The reaction results in the formation of a hydroxyl group at the 2-position of the ricinoleic acid molecule, which is then esterified with propylene oxide to produce 2-Hydroxypropyl ricinoleate.
科学研究应用
2-Hydroxypropyl ricinoleate has been extensively studied for its potential use in drug delivery systems. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. 2-Hydroxypropyl ricinoleate has also been used as a surfactant in the formulation of liposomes, which are lipid-based nanoparticles that can encapsulate drugs and target specific tissues or cells.
属性
CAS 编号 |
142-56-3 |
|---|---|
产品名称 |
2-Hydroxypropyl ricinoleate |
分子式 |
C21H40O4 |
分子量 |
356.5 g/mol |
IUPAC 名称 |
2-hydroxypropyl (E)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O4/c1-3-4-5-12-15-20(23)16-13-10-8-6-7-9-11-14-17-21(24)25-18-19(2)22/h10,13,19-20,22-23H,3-9,11-12,14-18H2,1-2H3/b13-10+ |
InChI 键 |
JZSMZIOJUHECHW-JLHYYAGUSA-N |
手性 SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)OCC(C)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(C)O)O |
其他 CAS 编号 |
142-56-3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
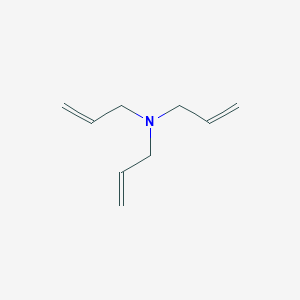
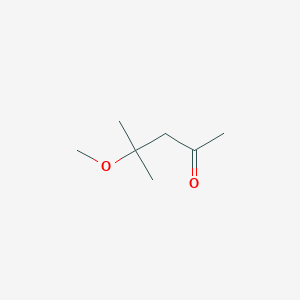
![Benzo[c]chrysene](/img/structure/B89444.png)
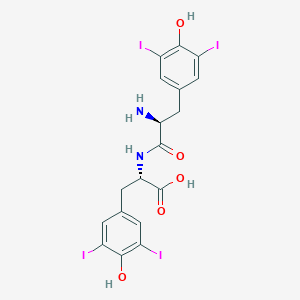
![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
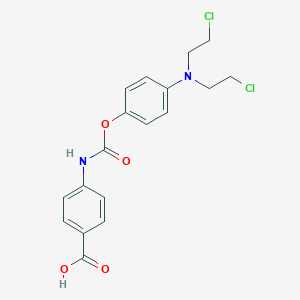
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
